3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride
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Overview
Description
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a methoxy group, and a diethylpyrrolidinoethoxy side chain. It is primarily used in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through various methods, such as the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Diethylpyrrolidinoethoxy Side Chain: This is often accomplished through nucleophilic substitution reactions, where the diethylpyrrolidinoethoxy group is introduced using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran Derivatives: These compounds share the benzofuran core but may have different substituents, leading to variations in their properties and activities.
Methoxybenzofuran Derivatives: Compounds with methoxy groups on the benzofuran ring can have similar chemical and biological properties.
Pyrrolidinoethoxy Derivatives: These compounds contain the pyrrolidinoethoxy side chain and may exhibit similar pharmacological activities.
Uniqueness
3-(2-(Diethylpyrrolidino)ethoxy)-6-methoxy-2-phenylbenzofuran hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
60842-44-6 |
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Molecular Formula |
C25H32ClNO3 |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
1-[3-[(6-methoxy-2-phenyl-1-benzofuran-3-yl)oxymethyl]pentan-3-yl]pyrrolidin-1-ium;chloride |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-25(5-2,26-15-9-10-16-26)18-28-24-21-14-13-20(27-3)17-22(21)29-23(24)19-11-7-6-8-12-19;/h6-8,11-14,17H,4-5,9-10,15-16,18H2,1-3H3;1H |
InChI Key |
AASYWKBGEFECPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC1=C(OC2=C1C=CC(=C2)OC)C3=CC=CC=C3)[NH+]4CCCC4.[Cl-] |
Origin of Product |
United States |
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